pirimiphos-ethyl-oxon
Description
Contextualization of Organophosphorus Insecticides and their Metabolites
Organophosphorus (OP) compounds represent a major class of insecticides utilized globally in agriculture and public health. neptjournal.cominchem.org Their efficacy stems from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. nih.govoup.com The majority of commercially used OP insecticides exist in a phosphorothioate (B77711) form, characterized by a phosphorus-sulfur double bond (P=S). neptjournal.comwho.int These parent compounds are not always the primary toxicants. Instead, they often undergo metabolic activation within the target organism or in the environment. neptjournal.comnih.gov This bioactivation process leads to the formation of metabolites, which can have different chemical properties and biological activities compared to the original insecticide.
Chemical Derivation and Significance of Oxon Formation from Thionophosphates
A crucial metabolic pathway for phosphorothioate insecticides is oxidative desulfuration, a reaction that converts the thiono (P=S) group into an oxon (P=O) group. neptjournal.comnih.gov This transformation is primarily mediated by cytochrome P450 (CYP) enzymes, which are prevalent in the liver of vertebrates and in insect tissues. neptjournal.comoup.com The resulting oxygen analogs, or oxons, are often significantly more potent inhibitors of acetylcholinesterase than their parent thionophosphate compounds. nih.govnih.gov This increased potency is a key reason for the insecticidal activity of many OP compounds. nih.gov The conversion to the oxon form is therefore a critical step in the toxic action of these insecticides. neptjournal.comnih.gov
Role of Pirimiphos-Ethyl-Oxon in Environmental and Biological Systems
Pirimiphos-ethyl (B1678451) is a phosphorothioate insecticide used to control a range of insect pests on various crops. chemservice.comnih.gov Following its application, pirimiphos-ethyl can be transformed into its corresponding oxon metabolite, this compound, through oxidative processes in the environment and within organisms. chemservice.com this compound is recognized as an organophosphorus metabolite and is used as a contaminant standard in environmental and food analysis. chemservice.com Its presence in these systems is a direct consequence of the use of its parent compound. The environmental fate and biological interactions of this compound are of interest due to the potential for altered biological activity compared to pirimiphos-ethyl.
Scope and Objectives of Research on this compound
Research on this compound is driven by the need to understand the complete toxicological and environmental profile of the parent insecticide, pirimiphos-ethyl. Key objectives include:
Characterizing the formation and degradation of this compound in various environmental compartments.
Determining its biological activity, particularly its acetylcholinesterase inhibition potential, in comparison to pirimiphos-ethyl.
Developing analytical methods for its detection and quantification in food and environmental samples to assess exposure. nih.goveurl-pesticides.eu
Investigating its potential for persistence, bioaccumulation, and transport in the environment.
These research efforts are essential for a comprehensive risk assessment of pirimiphos-ethyl and for establishing appropriate regulatory guidelines for its use.
Data Tables
Table 1: Chemical Identity of Pirimiphos-Ethyl and its Oxon Metabolite
| Compound Name | IUPAC Name | Molecular Formula |
| Pirimiphos-ethyl | O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl) O,O-diethyl phosphorothioate | C₁₃H₂₄N₃O₃PS |
| This compound | O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl) O,O-diethyl phosphate | C₁₃H₂₄N₃O₄P |
Data sourced from PubChem and other chemical databases. nih.govguidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPIMFPJZBRGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=O)(OCC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042298 | |
| Record name | Pirimiphos-ethyl O-analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36378-61-7 | |
| Record name | Pirimiphos-ethyl o-analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036378617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirimiphos-ethyl O-analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRIMIPHOS-ETHYL O-ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7EI95045G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Formation and Environmental Transformation Pathways of Pirimiphos Ethyl Oxon
Enzymatic Bioactivation of Pirimiphos-Ethyl (B1678451) to Pirimiphos-Ethyl-Oxon
The transformation of pirimiphos-ethyl into its more potent oxon analogue, this compound, is a critical bioactivation step. This conversion is primarily mediated by enzymatic processes within organisms.
Role of Cytochrome P450 Monooxygenases in Thion-to-Oxon Conversion
The bioactivation of organothiophosphate compounds like pirimiphos-ethyl to their corresponding oxon forms is predominantly carried out by the action of microsomal mixed-function oxidases (MFOs), specifically the cytochrome P450 (CYP) enzyme superfamily nih.gov. This enzymatic process involves an oxidative desulfuration, where the sulfur atom in the thiono (P=S) group of pirimiphos-ethyl is replaced by an oxygen atom, resulting in the formation of the oxon (P=O) analogue, this compound nih.govepa.gov. This conversion is a key activation step, as the oxon forms are significantly more potent inhibitors of the enzyme acetylcholinesterase (AChE) than their thiono precursors nih.govepa.gov. The reaction is a form of phase I metabolism and occurs mainly in the liver of vertebrates epa.govmdpi.com. While it is established that CYP enzymes catalyze this thion-to-oxon conversion for many organophosphates, the specific isoforms of cytochrome P450 responsible for the bioactivation of pirimiphos-ethyl have not been extensively detailed in the available research mdpi.commdpi.com.
The general mechanism for organothiophosphate bioactivation involves the CYP enzyme system, which facilitates the transfer of an oxygen atom to the parent molecule epa.gov. This metabolic activation is a common pathway for many organophosphorus insecticides nih.gov.
Abiotic Environmental Degradation Processes
Once formed, this compound is subject to various abiotic degradation processes in the environment. These processes, including hydrolysis, photolysis, and other biotransformations, play a significant role in its environmental persistence and fate.
Hydrolytic Transformation Mechanisms
Hydrolysis is a primary pathway for the degradation of organophosphorus compounds in the environment. The stability of these compounds to hydrolysis is highly dependent on the pH of the surrounding medium. While specific hydrolysis data for this compound is limited, information on its parent compound, pirimiphos-ethyl, and other related oxons provides insight into its likely behavior.
Pirimiphos-ethyl is reported to be hydrolyzed by both acid and base, with a half-life (DT50) at 25°C ranging from 52 to 1200 days across a pH range of 5.5 to 8.5 nih.gov. Its methyl analogue, pirimiphos-methyl (B1678452), also demonstrates pH-dependent hydrolysis, with half-lives of 7 days at pH 5, 117 days at pH 7, and 75 days at pH 9 at 25°C herts.ac.uk. Generally, oxons are known to break down more readily in the environment than their thion counterparts epa.gov. For instance, studies on chlorpyrifos (B1668852) oxon, another organophosphate oxon, have shown a half-life of 20.9 days at pH 8.0 and 6.7 days at pH 9.0 at 23°C researchgate.net. Similarly, paraoxon-ethyl, the oxon of parathion, has a reported half-life of 11.5 minutes at pH 13 researchgate.net. This suggests that this compound likely undergoes hydrolysis, with the rate being significantly influenced by the pH of the aquatic environment. The process involves the cleavage of the ester linkage, leading to the formation of alkyl phosphates and a pyrimidinol leaving group, which are of lower toxicity epa.gov.
| Compound | pH | Temperature (°C) | Half-Life (days) |
|---|---|---|---|
| Pirimiphos-ethyl | 5.5 - 8.5 | 25 | 52 - 1200 |
| Most stable at pH 7-8 | |||
| Pirimiphos-methyl | 5 | 25 | 7 |
| 7 | 25 | 117 | |
| 9 | 25 | 75 | |
| Chlorpyrifos Oxon (for comparison) | 8 | 23 | 20.9 |
| 9 | 23 | 6.7 |
Photolytic Degradation Pathways and Quantum Yields
Photolysis, or degradation by sunlight, is another important transformation process for pesticides in the environment epa.gov. The parent compound pirimiphos-methyl is known to be susceptible to photolysis, with a reported half-life in sterile aqueous buffer solutions of approximately 0.46 hours at pH 5 and 0.47 hours at pH 7 fao.org. The primary photolytic degradation product of pirimiphos-methyl is 2-diethylamino-6-methylpyrimidin-4-ol fao.org.
The photochemical transformation of organophosphorus insecticides can proceed through various reactions, including oxidation and hydrolysis google.com. While specific photolytic degradation pathways for this compound are not detailed in the available literature, it is expected to undergo photodegradation when exposed to sunlight. The efficiency of this process is described by the quantum yield, which is the number of molecules transformed per photon absorbed. However, specific quantum yield values for the photolysis of this compound have not been reported. Photocatalytic degradation using semiconductor materials like zinc oxide (ZnO) has also been shown to be an effective method for breaking down organophosphates under sunlight mdpi.com.
Oxidative and Reductive Biotransformation Pathways
In addition to abiotic processes, the transformation of this compound in the environment is influenced by microbial activity. The degradation of the parent compound, pirimiphos-methyl, in soil and during composting is accelerated by factors such as higher temperatures, organic matter content, and biological activity, indicating a significant role for microorganisms researchgate.net. A number of physical, chemical, and biological mechanisms contribute to the degradation of pirimiphos-methyl, including mineralization and hydrolysis researchgate.net.
Microbial degradation of organophosphorus compounds is a well-documented phenomenon epa.gov. Various bacteria and fungi possess enzymes, such as phosphotriesterases, that can hydrolyze the P-O-C bond in these molecules, leading to their detoxification epa.gov. While specific oxidative and reductive biotransformation pathways for this compound have not been explicitly elucidated, it is plausible that soil and water microorganisms contribute to its breakdown through enzymatic hydrolysis and other metabolic processes. The environmental conditions, such as temperature and moisture, will likely influence the rate and extent of these biotransformation reactions researchgate.net.
Biotic Transformation and Metabolite Profiles in Environmental Compartments
The transformation of pirimiphos-ethyl and its primary metabolite, this compound, is predominantly driven by biological systems in the environment. Microorganisms and enzymatic activities within non-target organisms are the key drivers of these biotransformation processes.
Microbial Biotransformation Pathways in Soil and Aquatic Environments
The conversion of pirimiphos-ethyl to its more toxic oxon analogue, this compound, is a critical activation step mediated by microbial activity in both soil and aquatic ecosystems. This transformation involves the oxidative desulfuration of the parent molecule, where the sulfur atom in the P=S bond is replaced by an oxygen atom, forming a P=O bond.
While specific microbial species responsible for the transformation of pirimiphos-ethyl have not been extensively documented, studies on the closely related pirimiphos-methyl provide significant insights. Research has shown that both bacteria and fungi possess the enzymatic machinery to carry out this oxidation. For instance, soil microorganisms have been observed to degrade pirimiphos-methyl, with the rate of degradation being influenced by environmental factors such as temperature and moisture content. It is understood that a variety of soil microbes can facilitate this process. The degradation of pirimiphos-methyl is significantly faster in non-sterilized soil compared to sterilized soil, highlighting the crucial role of microbial populations. ekb.eg Fungi, in particular, have been noted for their efficiency in degrading organophosphorus pesticides. researchgate.netnih.govmdpi.com
The primary microbial transformation pathways for pirimiphos-ethyl, leading to the formation of this compound and other metabolites, are believed to be:
Oxidative Desulfuration: This is the key pathway for the formation of this compound. It is an activation process, as the oxon is a more potent inhibitor of acetylcholinesterase.
Hydrolysis: Microbial enzymes can also hydrolyze the ester linkages in both pirimiphos-ethyl and this compound. This detoxification pathway leads to the formation of 2-diethylamino-6-methylpyrimidin-4-ol and diethyl thiophosphate or diethyl phosphate.
The table below summarizes the key microbial transformation pathways.
| Transformation Pathway | Reactant(s) | Key Product(s) | Mediating Organisms (Inferred) | Environmental Compartment |
| Oxidative Desulfuration | Pirimiphos-ethyl | This compound | Bacteria, Fungi | Soil, Aquatic Environments |
| Hydrolysis | Pirimiphos-ethyl, this compound | 2-diethylamino-6-methylpyrimidin-4-ol | Bacteria, Fungi | Soil, Aquatic Environments |
Enzymatic Degradation in Non-Target Organisms
Following its formation, this compound can be further metabolized by enzymes present in a variety of non-target organisms, including invertebrates and vertebrates. These enzymatic processes are generally detoxification pathways, reducing the acute toxicity of the compound.
The primary enzymes involved in the degradation of this compound are 'A' esterases , also known as phosphotriesterases. These enzymes are capable of hydrolyzing the phosphate ester bond of organophosphorus compounds without being inhibited by them. researchgate.net High 'A' esterase activity has been observed in the liver and plasma of various mammalian species. researchgate.net In contrast, birds tend to have much lower levels of 'A' esterase activity, which may contribute to their higher susceptibility to organophosphate toxicity. researchgate.net
In mammals, such as rats, the metabolism of pirimiphos-methyl (and by extension, pirimiphos-ethyl) is extensive. The P–O–C bond is readily cleaved through hydrolysis. who.int While the oxon analogue is not always detected as a urinary metabolite, its formation is inferred from the observed cholinesterase inhibition. who.intinchem.org The subsequent hydrolysis of the oxon would lead to the same pyrimidinol metabolite as the parent compound.
The table below outlines the enzymatic degradation of this compound in non-target organisms.
| Enzyme Class | Substrate | Primary Product(s) | Organism Group(s) |
| 'A' Esterases (Phosphotriesterases) | This compound | Diethyl phosphate, 2-diethylamino-6-methylpyrimidin-4-ol | Mammals, other vertebrates |
| Other Esterases | This compound | Diethyl phosphate, 2-diethylamino-6-methylpyrimidin-4-ol | Invertebrates, Vertebrates |
Identification and Characterization of Transformation Products beyond this compound
Beyond the primary transformation to its oxon, pirimiphos-ethyl undergoes further degradation, leading to a range of transformation products. The identification and characterization of these metabolites are crucial for a complete understanding of its environmental fate.
Based on studies of pirimiphos-methyl, the major biotransformation routes involve hydrolysis of the phosphorothioate (B77711) group and the successive loss of the N-ethyl groups from the pyrimidine ring. fao.org The main metabolites identified for pirimiphos-methyl are the corresponding pyrimidinols. fao.org It is therefore highly probable that pirimiphos-ethyl follows analogous degradation pathways.
The key transformation products of pirimiphos-ethyl, beyond the oxon, are expected to be:
2-diethylamino-6-methylpyrimidin-4-ol: This is the pyrimidinol moiety that results from the hydrolysis of the phosphate ester bond in both pirimiphos-ethyl and this compound.
2-ethylamino-6-methylpyrimidin-4-ol: This metabolite is formed through the de-ethylation of the diethylamino group on the pyrimidine ring. In studies with pirimiphos-methyl, this was found to be a major urinary metabolite in rats. fao.orginchem.org
2-amino-6-methylpyrimidin-4-ol: Further de-ethylation leads to the formation of this primary amine.
The identification and quantification of these transformation products are typically achieved using various analytical techniques. These include:
Gas Chromatography (GC): Often coupled with specific detectors like a flame photometric detector (FPD) or a mass spectrometer (MS), GC is a standard method for analyzing organophosphate pesticides and their metabolites. epa.govnih.gov
Thin-Layer Chromatography (TLC): TLC can be used for the separation and preliminary identification of these compounds. rsc.org
High-Performance Liquid Chromatography (HPLC): Coupled with mass spectrometry (HPLC-MS/MS), this technique offers high sensitivity and specificity for the detection and quantification of pesticide metabolites in complex matrices.
The following table lists the major transformation products of pirimiphos-ethyl beyond the oxon, based on inferred pathways from pirimiphos-methyl studies.
| Transformation Product | Parent Compound(s) | Formation Pathway |
| 2-diethylamino-6-methylpyrimidin-4-ol | Pirimiphos-ethyl, this compound | Hydrolysis |
| 2-ethylamino-6-methylpyrimidin-4-ol | Pirimiphos-ethyl, 2-diethylamino-6-methylpyrimidin-4-ol | N-de-ethylation |
| 2-amino-6-methylpyrimidin-4-ol | 2-ethylamino-6-methylpyrimidin-4-ol | N-de-ethylation |
Environmental Distribution, Fate, and Persistence of Pirimiphos Ethyl Oxon
Occurrence and Environmental Concentrations in Water Systems
Surface Water Contamination Dynamics
There is no available monitoring data detailing the occurrence or concentrations of pirimiphos-ethyl-oxon in surface water bodies. Studies have detected the parent compound, pirimiphos-ethyl (B1678451), in surface waters in the past. For example, samples from the Hogeveense Polder between 1989 and 1990 showed pirimiphos-ethyl concentrations ranging from 0.1 to 0.3 µg/L. nih.gov However, similar data for its oxon metabolite is absent from the reviewed literature.
Groundwater Transport and Leaching Potential
Specific data on the groundwater transport and leaching potential of this compound are not available. There are no documented Groundwater Ubiquity Score (GUS) values or results from leaching studies for this specific compound. For the parent compound, pirimiphos-ethyl, a calculated GUS of 2.52 suggests it is in a transitional state between being a leacher and a non-leacher. herts.ac.uk
Sorption and Desorption Dynamics in Soil and Sediment Matrices
Adsorption Isotherms and Sorption Coefficients
No experimentally determined adsorption isotherms or soil organic carbon-water (B12546825) partitioning coefficients (Koc) for this compound were found in the scientific literature. The estimated Koc value for the parent compound, pirimiphos-ethyl, is approximately 1240, which suggests it has moderate to no mobility in soil. nih.gov
Influence of Soil Characteristics on Mobility
Research detailing how soil characteristics such as organic matter content, clay percentage, and pH specifically influence the mobility of this compound is not available.
Persistence and Dissipation Kinetics in Diverse Environmental Media
There is a lack of data on the persistence and dissipation kinetics of this compound in various environmental compartments. No half-life (DT50) values for soil, water, or sediment under different conditions (e.g., aerobic, anaerobic, photolytic) have been documented. The parent compound, pirimiphos-ethyl, is known to undergo hydrolysis, with a half-life ranging from 52 to 1200 days depending on the pH of the water. nih.gov
Degradation Half-Lives in Soil Ecosystems
The persistence of a chemical in the soil is a key determinant of its potential for long-term environmental impact. The degradation half-life (DT₅₀) is a standard measure of this persistence. For the parent compound, pirimiphos-ethyl, the aerobic soil half-life is reported to be between 21 and 70 days under conditions of pH 6.0-7.5 and organic matter content of 1.8-6.3%. nih.gov A typical DT₅₀ value for pirimiphos-ethyl in soil is cited as 45 days, classifying it as moderately persistent. herts.ac.uk
Table 1: Aerobic Soil Degradation Half-Life of Pirimiphos-Ethyl
| Parameter | Value (days) | Conditions | Source |
|---|---|---|---|
| DT₅₀ Range | 21-70 | pH 6.0-7.5, Organic Matter 1.8-6.3% | nih.gov |
| Typical DT₅₀ | 45 | - | herts.ac.uk |
Aquatic Persistence and Sediment-Water Exchange
The fate of pirimiphos-ethyl and its oxon in aquatic environments is influenced by several factors, including hydrolysis, photolysis, and adsorption to sediment. Pirimiphos-ethyl itself is subject to hydrolysis, with a reported degradation half-life of 52 to 1200 days at 25°C across a pH range of 5.5 to 8.5. nih.gov It is most stable at a pH of 7-8. nih.gov
Volatilization from water surfaces is also an important process, with estimated half-lives of 1.4 days for a model river and 16 days for a model lake. nih.gov However, this process is likely to be slowed by the compound's tendency to adsorb to suspended solids and sediment. nih.gov For the related compound pirimiphos-methyl (B1678452), it was observed that 89.2% was lost from a water/sediment mixture in one day, primarily through adsorption and volatilization rather than biodegradation. pops.intpops.int
Detailed studies on the water-sediment exchange and persistence specifically for this compound are not available in the provided results. However, the instability of the oxon metabolite suggests its persistence in the water column would be limited. inchem.org
Bioavailability and Bioaccumulation Potential in Non-human Biota
The potential for a substance to be taken up by and accumulate in organisms is a significant environmental concern. For pirimiphos-ethyl, an estimated Bioconcentration Factor (BCF) of 925 suggests a high potential for bioconcentration in aquatic organisms. nih.gov The logarithm of the octanol-water partition coefficient (log Kow), a key indicator of bioaccumulation potential, for pirimiphos-ethyl is 5.0. nih.gov
While specific data on the bioavailability and bioaccumulation of this compound is scarce, the properties of the parent compound provide an indication of potential risk. The high BCF value of pirimiphos-ethyl points to the possibility of its accumulation in the tissues of aquatic organisms. nih.gov Further research would be needed to determine the specific bioaccumulation behavior of the oxon metabolite.
Table 2: Bioaccumulation Potential of Pirimiphos-Ethyl
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Estimated BCF | 925 | High potential for bioconcentration | nih.gov |
| Log Kow | 5.0 | High potential for bioaccumulation | nih.gov |
Mechanistic Interactions with Biological Target Systems Non Human Focus
Acetylcholinesterase (AChE) Inhibition Mechanism
The principal target of pirimiphos-ethyl-oxon and other organophosphate oxons is acetylcholinesterase (AChE), a vital enzyme in the nervous system. AChE functions to hydrolyze the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of nerve pathways.
The mechanism of inhibition involves the covalent phosphorylation of a specific serine residue within the active site of the AChE enzyme. cdc.govnih.govresearchgate.net This reaction forms a stable, phosphorylated enzyme complex that is catalytically inactive. The active site of AChE contains a catalytic triad of amino acids (Serine, Histidine, and Glutamate), and the organophosphate irreversibly binds to the serine hydroxyl group, effectively blocking the enzyme's function. cdc.govnih.gov
The potency of an organophosphate inhibitor is quantified by kinetic parameters, primarily the bimolecular rate constant of inhibition (k_i). nih.gov This constant incorporates both the initial binding of the inhibitor to the enzyme (governed by the dissociation constant, K_D) and the subsequent phosphorylation of the active site (the phosphorylation constant, k_p). regulations.gov A higher k_i value indicates a more potent inhibitor.
While specific kinetic data for this compound is not widely available, data for the closely related compound, pirimiphos-methyl-oxon, shows a bimolecular inhibition rate constant (k_i) of 2.81 x 10⁶ M⁻¹ min⁻¹. nih.gov For context, this is a high potency, comparable to other potent organophosphate pesticides.
Interactive Table: Comparative AChE Inhibition Kinetics of Various Oxons Note: Data for this compound is not available; pirimiphos-methyl-oxon is provided as a close analog.
| Compound | AChE Source | k_i (M-1min-1) | Reference |
|---|---|---|---|
| Pirimiphos-methyl-oxon | Not Specified | 2.81 x 106 | nih.gov |
| Chlorpyrifos-oxon | Rat Brain | 1.24 x 107 | cdc.gov |
| Paraoxon | Rat Brain | 1.30 x 106 | cdc.gov |
Molecular docking studies are computational techniques used to predict how a molecule (ligand) binds to a target protein. nih.govresearchgate.net For organophosphates, these studies confirm that the inhibitor binds within the deep, narrow gorge of the AChE active site. nih.gov The interaction is centered on the catalytic triad (specifically Ser203, His447, and Glu334 in human AChE). nih.gov
The binding process involves the formation of a reversible Michaelis-type complex, after which the phosphorylation of the serine hydroxyl group occurs, creating an irreversible covalent bond. regulations.gov Some research also suggests the existence of a peripheral binding site on the AChE molecule. nih.gov When this secondary site is occupied, it may alter the conformation of the enzyme, thereby reducing the ability of subsequent oxon molecules to access and phosphorylate the primary active site. cdc.govnih.gov This can lead to complex inhibition kinetics that are dependent on the inhibitor concentration. cdc.govnih.gov
The sensitivity of AChE to organophosphate inhibitors can vary significantly between different species. nih.gov These differences can be attributed to variations in the amino acid sequence and structure of the enzyme's active site, which in turn affect the kinetics of inhibition.
For example, studies have shown that cholinesterases from humans and rats exhibit marked differences in their sensitivity to various inhibitors. nih.gov Similarly, comparative studies on different fish species have revealed inter-specific variations in AChE sensitivity to organophosphates. researchgate.net Such species-dependent differences in target site sensitivity are a critical factor in determining the selective toxicity of an insecticide. While direct comparative data for this compound is limited, the established principle of species-specific AChE susceptibility for other organophosphates strongly suggests that similar variations exist for this compound. nih.gov
Interactions with Other Esterases and Detoxifying Enzymes
Beyond the primary target of AChE, this compound can interact with other esterase enzymes, which can have significant toxicological implications. These interactions are primarily with carboxylesterases and the detoxifying enzyme paraoxonase.
Carboxylesterases (CES) are a superfamily of serine hydrolases that play a crucial role in the detoxification of xenobiotics, including many pesticides. nih.gov Organophosphate oxons, including this compound, are potent inhibitors of CES, reacting covalently with the active site serine in the same manner as they do with AChE. nih.govnih.gov
This interaction has dual toxicological implications. Firstly, the inhibition of CES can disrupt the metabolism of other substrates, potentially increasing their toxicity. Secondly, and more importantly for acute organophosphate toxicity, CES can act as stoichiometric scavengers. By binding to the oxon, large quantities of CES in tissues like the liver can sequester the inhibitor, reducing the amount that reaches the nervous system to inhibit AChE. nih.gov Therefore, the inhibition of CES is a significant detoxification pathway for the oxon itself. The potency of inhibition varies between different oxons and CES isoforms (CES1 and CES2). nih.gov
Interactive Table: Inhibition of Human Carboxylesterases by Various Oxons
| Compound | Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Chlorpyrifos-oxon | CES1 | 0.21 | nih.gov |
| CES2 | 0.31 | nih.gov | |
| Paraoxon | CES1 | 0.29 | nih.gov |
| CES2 | 1.1 | nih.gov |
Paraoxonase 1 (PON1) is a serum esterase associated with high-density lipoprotein (HDL) that is capable of hydrolyzing and detoxifying a wide range of organophosphate oxons. nih.govnih.gov This enzymatic hydrolysis represents a primary detoxification pathway before the oxon can reach its target sites in the nervous system. mdpi.com
The catalytic efficiency of PON1 is a key determinant of its in-vivo protective effect. nih.gov There is significant genetic polymorphism in the PON1 gene in various species, which results in different enzyme activity levels and substrate specificities. mdpi.com For example, the Q192R polymorphism in human PON1 affects the enzyme's ability to hydrolyze different oxons; the R192 allozyme is generally more efficient at hydrolyzing many organophosphates. nih.govmdpi.com The ability of PON1 to hydrolyze this compound is a critical factor in determining an organism's susceptibility to its parent compound, pirimiphos-ethyl (B1678451).
Modulation of Non-Cholinergic Biochemical Pathways
While the primary mechanism of action for organophosphate (OP) compounds like this compound is the inhibition of acetylcholinesterase (AChE), their interaction with biological systems extends to a variety of non-cholinergic pathways. These interactions are significant in understanding the broader toxicological profile and the development of resistance in non-human organisms, particularly insects. The modulation of these pathways can lead to a range of cellular stresses and adaptive responses.
Exposure to organophosphate oxons can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capabilities of an organism, resulting in oxidative stress. nih.gov This is a significant non-cholinergic toxic effect. The overproduction of ROS can damage essential biomolecules, including lipids, proteins, and nucleic acids. mdpi.com
Research on various organophosphate insecticides has demonstrated their capacity to induce oxidative stress in different non-human species. nih.gov For instance, studies have shown that exposure to OPs can lead to increased lipid peroxidation, a key indicator of oxidative damage. ripublication.com This occurs when ROS attack lipids in cell membranes, leading to a chain reaction of lipid degradation and the formation of harmful byproducts such as malondialdehyde (MDA). ripublication.com
In response to this oxidative challenge, organisms activate their antioxidant defense systems. This includes enzymes such as superoxide dismutase (SOD), which catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, and catalase (CAT), which breaks down hydrogen peroxide. ekb.eg Studies on agricultural workers exposed to organophosphates have shown alterations in the levels of these antioxidant enzymes, indicating a response to oxidative stress. ekb.eg
The following table illustrates the typical markers of oxidative stress observed in non-human organisms upon exposure to organophosphate compounds. While specific data for this compound is limited, these markers are commonly assessed in studies of related compounds.
| Biomarker | Effect of Organophosphate Exposure | Biological Significance |
| Reactive Oxygen Species (ROS) | Increased levels | Indicates an imbalance between pro-oxidant and antioxidant systems. |
| Lipid Peroxidation (e.g., MDA) | Increased levels | Marker of oxidative damage to cellular membranes. ripublication.com |
| Superoxide Dismutase (SOD) | Activity may increase or decrease | A primary antioxidant enzyme that scavenges superoxide radicals. ekb.eg |
| Catalase (CAT) | Activity may increase or decrease | An antioxidant enzyme that detoxifies hydrogen peroxide. |
| Glutathione (B108866) (GSH) | Depletion | A crucial non-enzymatic antioxidant; its depletion indicates significant oxidative stress. |
Glutathione S-transferases (GSTs) are a critical family of phase II detoxification enzymes that play a central role in the metabolism of a wide array of xenobiotics, including organophosphate insecticides. ijbs.com GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds, rendering them more water-soluble and easier to excrete. ijbs.comnih.gov This process is a key mechanism of detoxification and resistance in many insect species. ijbs.com
The interaction of organophosphate oxons with GSTs can be complex. On one hand, GSTs can directly detoxify these compounds. For example, in the yellow mealworm, Tenebrio molitor, GSTs have been shown to catalyze the conjugation of paraoxon-methyl with GSH. nih.gov This detoxification pathway is a crucial defense mechanism against OP toxicity. nih.gov
Conversely, exposure to organophosphates can also induce the activity of GSTs. Studies on forager worker bees (Apis mellifera) have demonstrated that treatment with organophosphates like dimethoate, malathion, and quinalphos leads to a significant increase in GST activity. connectjournals.com This induction is indicative of a toxic stress response, as the organism upregulates its detoxification machinery to cope with the chemical insult. connectjournals.com In some cases, the oxon metabolites of organophosphates can also bind to the active site of GSTs, potentially inhibiting their activity towards other substrates. nih.gov
The table below summarizes findings on the impact of various organophosphates on GST activity in different insect species.
| Insect Species | Organophosphate Compound | Observed Effect on GST Activity | Reference |
| Tenebrio molitor (Yellow Mealworm) | Paraoxon-methyl | GSTs catalyze conjugation with GSH | nih.gov |
| Apis mellifera (Honeybee) | Dimethoate | Increased GST activity | connectjournals.com |
| Apis mellifera (Honeybee) | Malathion | Increased GST activity | connectjournals.com |
| Apis mellifera (Honeybee) | Quinalphos | Increased GST activity | connectjournals.com |
| Anopheles subpictus | Fenitrothion-oxon | GSTs involved in detoxification | cabidigitallibrary.org |
Beyond GSTs, other enzyme systems are also integral to the detoxification of organophosphate insecticides and can be modulated by their oxon metabolites. These enzyme families primarily include cytochrome P450 monooxygenases (P450s) and carboxylesterases (CarE). nih.govmdpi.com
Cytochrome P450 Monooxygenases (P450s): These enzymes are typically involved in phase I metabolism, which introduces or exposes functional groups on the xenobiotic molecule, preparing it for phase II conjugation. nih.govmdpi.com In the context of phosphorothionate insecticides (the parent compounds of oxons), P450s play a dual role. They are responsible for the oxidative desulfuration that bioactivates the thion form to the more toxic oxon form. nih.gov However, P450s can also be involved in the detoxification of both the parent compound and the oxon through other metabolic pathways. academicjournals.org
Carboxylesterases (CarE): This superfamily of enzymes can contribute to organophosphate resistance through hydrolysis of the insecticide, which reduces its effectiveness. nih.gov Overexpression of carboxylesterases has been linked to resistance to a variety of organophosphates in insects. nih.gov These enzymes can effectively sequester or hydrolyze the oxon, preventing it from reaching its primary target, acetylcholinesterase.
The interplay between these different detoxification enzyme systems is crucial for an organism's ability to tolerate and develop resistance to organophosphate exposure. The up-regulation of one or more of these enzyme families can significantly enhance the metabolic detoxification of this compound and other related compounds. researchgate.net
The following table provides a general overview of the roles of these key detoxification enzyme families in response to organophosphate exposure in insects.
| Enzyme Family | Primary Role in Organophosphate Metabolism | Consequence of Upregulation |
| Cytochrome P450s | Bioactivation (thion to oxon) and detoxification | Can increase toxicity or enhance detoxification depending on the specific P450 isozyme and metabolic pathway. |
| Glutathione S-Transferases | Detoxification through conjugation with glutathione | Increased resistance to organophosphates. ijbs.com |
| Carboxylesterases | Detoxification through hydrolysis and sequestration | Increased resistance to organophosphates. nih.gov |
Ecotoxicological Assessments of Pirimiphos Ethyl Oxon in Non Human Organisms
Aquatic Ecotoxicity Studies
Pirimiphos-ethyl-oxon, the oxygen analogue of the organophosphorus insecticide pirimiphos-ethyl (B1678451), is recognized for its potential to impact aquatic ecosystems. chemservice.com As a metabolite, its presence and effects on non-target aquatic organisms are a key consideration in environmental risk assessments. The following sections detail its toxicity to various aquatic life forms.
Acute and Chronic Toxicity to Freshwater Invertebrates (e.g., EC50)
Freshwater invertebrates are highly susceptible to pirimiphos-ethyl. Studies have shown that it is highly toxic to these organisms. For an unidentified species of temperate freshwater aquatic invertebrate, the 48-hour acute EC50 (the concentration that causes an effect in 50% of the test population) was determined to be 0.0025 mg/L. herts.ac.uk This indicates a high level of toxicity.
Toxicity to Fish Species (e.g., LC50, NOEC values)
Pirimiphos-ethyl has demonstrated high toxicity to fish. For the temperate freshwater fish species Salmo trutta (brown trout), the 96-hour acute LC50 (the concentration lethal to 50% of the test population) is 0.02 mg/L. herts.ac.uk The parent compound, pirimiphos-methyl (B1678452), has also been shown to be highly toxic to fish, with a 96-hour LC50 of 0.2 mg/L for Oncorhynchus mykiss (rainbow trout). merck.com For chronic exposure, the No-Observed-Effect Concentration (NOEC) for Pimephales promelas (fathead minnow) over a 35-day period was 0.13 mg/L for pirimiphos-methyl. merck.com
Table 1: Acute and Chronic Toxicity of Pirimiphos Compounds to Fish
| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Pirimiphos-ethyl | Salmo trutta | 96 hours | LC50 | 0.02 | herts.ac.uk |
| Pirimiphos-methyl | Oncorhynchus mykiss | 96 hours | LC50 | 0.2 | merck.com |
Algal and Aquatic Plant Growth Inhibition Studies
The impact of pirimiphos-ethyl on primary producers in aquatic environments, such as algae, has been evaluated. For an unidentified algal species, the 72-hour acute EC50 for growth inhibition was 0.03 mg/L, indicating moderate toxicity. herts.ac.uk In comparison, the parent compound pirimiphos-methyl showed a 72-hour EC50 of > 1 mg/L for the green algae Pseudokirchneriella subcapitata, suggesting lower toxicity to this particular species. merck.com
Table 2: Toxicity of Pirimiphos Compounds to Algae
| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Pirimiphos-ethyl | Unidentified algae | 72 hours | EC50 (growth) | 0.03 | herts.ac.uk |
Biomarker Responses in Aquatic Biota (e.g., cholinesterase activity, GST)
Pirimiphos-ethyl and its parent compound, pirimiphos-methyl, are known acetylcholinesterase (AChE) inhibitors. medchemexpress.com Inhibition of AChE is a key biomarker of exposure to organophosphate pesticides. Studies on the related compound pirimiphos-methyl have shown its potential to affect other biomarkers as well. For instance, in the midge Chironomus riparius, exposure to pirimiphos-methyl led to a significant increase in glutathione (B108866) S-transferase (GST) activity at a concentration of 10 μg/L, particularly at lower temperatures (3°C). service.gov.uk GSTs are enzymes involved in the detoxification of xenobiotics. nih.gov
Terrestrial Ecotoxicity Assessments
The effects of this compound extend to terrestrial ecosystems, where soil organisms can be exposed to the compound.
Effects on Soil Macro- and Micro-Invertebrates
While specific data on the effects of this compound on soil invertebrates is limited, the parent compound, pirimiphos-ethyl, is used to control soil pests, indicating its toxicity to this group of organisms. chemservice.com The related compound, pirimiphos-methyl, is also known to be highly toxic to invertebrates in general. pops.int
Impacts on Soil Microbial Community Structure and Function
The introduction of pesticides into the soil can have varied effects on microbial populations, which are essential for maintaining soil fertility and nutrient cycling. iaea.org Depending on the compound, concentration, and environmental conditions, pesticides may stimulate, inhibit, or have no discernible effect on the numbers and activities of soil microorganisms. iaea.org
Long-term application of pesticides can lead to changes in the biological activities of beneficial microbes, potentially affecting processes like nitrogen fixation and phosphorus solubilization. sci-hub.se Studies on various organophosphates have shown that microbial communities can be affected by their application. For instance, some organophosphates have been observed to initially inhibit processes like nitrification, which is the biological oxidation of ammonia (B1221849) to nitrate, a crucial step in the nitrogen cycle. iaea.orgpeercommunityin.org However, research also suggests that soil microbial systems may have the capacity to recover from these impacts over time. iaea.org
While specific data on this compound is limited, studies on its parent compound, pirimiphos-methyl, and other organophosphates indicate potential for transient disruptions to soil microbial functions. The application of pesticides can alter the multiplication of soil-dwelling microbes and the biological processes they mediate. sci-hub.se For example, some pesticide treatments have been shown to initially reduce microbial biomass, though recovery was observed several weeks after application. iaea.org The impact on nitrification can be complex, with some studies showing inhibition while others report enhancement, influenced by the specific chemical and environmental factors. iaea.orgnih.gov
Table 1: General Effects of Organophosphate Pesticides on Soil Microbial Processes
| Microbial Parameter | Observed Impact | Reference Organism/Process | Source |
|---|---|---|---|
| Microbial Numbers (Bacteria, Fungi) | Variable (inhibition, stimulation, or no effect) | General soil microflora | iaea.org |
| Nitrification (Nitrogen Cycle) | Often inhibited, but enhancement also reported | Nitrosomonas spp., Nitrobacter spp. | iaea.orgpeercommunityin.org |
| Enzyme Activities (e.g., Dehydrogenase, Phosphatase) | Generally inhibited, with sensitivity varying by enzyme | General soil enzymes | sci-hub.se |
| Microbial Biomass | Initial reduction possible, with potential for recovery | General soil microorganisms | iaea.org |
Toxicity to Beneficial Arthropods (e.g., pollinators, natural enemies)
Organophosphate insecticides are generally recognized as being highly toxic to beneficial arthropods, including pollinators like honey bees and natural enemies such as predatory mites and parasitoid wasps. researchgate.netglobalsciencebooks.info Pirimiphos-ethyl, the parent compound of this compound, acts as a cholinesterase inhibitor, a mode of action that is broadly toxic to insects. herts.ac.uk Its use can pose a risk to wildlife, particularly beneficial insects. hpc-standards.com
The toxicity of organophosphates to honey bees (Apis mellifera) is also a significant concern. The oxon metabolites of organothiophosphate insecticides are often more potent inhibitors of acetylcholinesterase (AChE) than their parent compounds, suggesting that this compound could be more toxic to bees than pirimiphos-ethyl.
Table 2: Ecotoxicity Data for Pirimiphos-Ethyl and Related Organophosphates on Beneficial Arthropods
| Compound | Organism | Endpoint | Value | Source |
|---|---|---|---|---|
| Pirimiphos-methyl | Honey bee (Apis mellifera) | Contact LD50 | 0.17 µg/bee | fao.org |
| Pirimiphos-methyl | Predatory mite (Typhlodromus pyri) | - | Considered toxic | bham.ac.uk |
| Malathion (Organophosphate) | Honey bee (Apis mellifera) | Contact LD50 | 0.27 µg/bee | pops.int |
| Chlorpyrifos (B1668852) (Organophosphate) | Predatory mite (Kampimodromus aberrans) | LC50 | >525 mg a.i./L (Resistant Strain) | researchgate.net |
Comparative Ecotoxicology with Parent Pirimiphos-Ethyl and Related Organophosphates
This compound is an oxidative metabolite of pirimiphos-ethyl. chemservice.com In organothiophosphate insecticides, the metabolic conversion of the P=S (thion) group to a P=O (oxon) group is a critical activation step. This transformation generally results in a compound with significantly higher toxicity. The oxon form is typically a much more potent inhibitor of the enzyme acetylcholinesterase (AChE). sci-hub.se This enhanced inhibitory action is the basis for the increased insecticidal activity and, consequently, the heightened toxicity to non-target organisms.
While direct comparative ecotoxicity studies between pirimiphos-ethyl and this compound are not detailed in the available literature, the established principle for organophosphates strongly suggests that the oxon metabolite is the more toxicologically active compound. For example, the oxon metabolites of other organophosphates like chlorpyrifos and fenthion (B1672539) are known to be the primary agents of toxicity. researchgate.net A study by Gage in 1971 examined the toxicity of a plant metabolite of pirimiphos-ethyl, which is likely the oxon, though specific data from this study is not available in the search results. who.int
The comparison with related organophosphates further supports this expectation. The parent compound, pirimiphos-ethyl, is an insecticide and acaricide, whereas this compound is identified primarily as a pesticide metabolite. chemservice.com This distinction underscores the role of the oxon as a transformation product whose effects must be considered in a comprehensive environmental risk assessment of the parent compound. researchgate.net
Table 3: Conceptual Comparative Toxicity Profile
| Attribute | Pirimiphos-Ethyl | This compound | Rationale for Difference |
|---|---|---|---|
| Chemical Structure | Phosphorothioate (B77711) (P=S) | Phosphate (P=O) | Metabolic oxidation of the thion group. sci-hub.se |
| Primary Role | Active ingredient in insecticides | Metabolite | chemservice.com |
| AChE Inhibition Potency | Moderate | High (Expected) | Oxon forms are generally more potent AChE inhibitors. sci-hub.se |
| Acute Toxicity to Arthropods | Toxic | More Toxic (Expected) | Increased AChE inhibition leads to greater toxicity. |
Advanced Analytical Methodologies for Pirimiphos Ethyl Oxon Quantification and Detection
Sample Preparation Techniques for Complex Environmental Matrices
Effective sample preparation is paramount to isolate pirimiphos-ethyl-oxon from intricate sample matrices and eliminate interfering substances prior to instrumental analysis. nih.gov
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Optimization
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques for the extraction and purification of pesticide residues. nih.govoup.com LLE partitions analytes between two immiscible liquid phases, while SPE utilizes a solid sorbent to adsorb the target compound from a liquid sample, which is then eluted with a suitable solvent. nih.govnih.gov
Optimization of these methods for this compound analysis involves careful selection of solvents and sorbents to maximize recovery and minimize matrix effects. For instance, a study on various pesticides in fruits and vegetables utilized a liquid-liquid partition with solvents like acetone (B3395972) and acetonitrile (B52724), followed by a cleanup step using a florisil (B1214189) cartridge for some analyses. jfda-online.com Another approach for analyzing pesticide residues in red chili powder employed a combination of C-18, graphitized carbon black (GCB), and primary secondary amine (PSA) as SPE sorbents to reduce matrix interference. lcms.cz The choice of extraction solvent is critical; while acetonitrile is common, ethyl acetate (B1210297) has been shown to improve the extraction of less polar compounds. hpst.czresearchgate.net
A comparative study of LLE and SPE for urinary organic acids highlighted that SPE yielded a higher mean recovery (84.1%) compared to LLE (77.4%). nih.gov However, the cost-effectiveness of LLE can make it a practical option in resource-constrained settings. nih.gov For the analysis of pesticides in water, soil, sediment, and tissue, a method involving Soxhlet extraction with dichloromethane (B109758) followed by cleanup with aminopropyl SPE columns and microsilica columns has been documented. epa.gov
Table 1: Comparison of LLE and SPE Methodologies
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible liquid phases. | Adsorption of analyte onto a solid sorbent followed by elution. nih.gov |
| Solvent Consumption | Generally higher. | Generally lower, considered more environmentally friendly. nih.gov |
| Selectivity | Can be less selective, prone to co-extraction of interferences. | Higher selectivity can be achieved by choosing appropriate sorbents. |
| Automation | Can be automated, but may be more complex. | Readily amenable to automation. lcms.cz |
| Mean Recovery (Example) | 77.4% for urinary organic acids. nih.gov | 84.1% for urinary organic acids. nih.gov |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Adaptations
The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and effectiveness. nih.govnih.gov The standard procedure involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (dSPE). nih.govhpst.cz
Numerous adaptations of the QuEChERS method have been developed to enhance its performance for specific matrices and analytes like this compound. Modifications often involve altering the extraction solvent, the type and amount of salts, and the dSPE sorbents. hpst.czd-nb.info For instance, a modified QuEChERS approach for red chili powder used acetonitrile as the extraction solvent with sodium chloride and anhydrous magnesium sulfate (B86663), followed by a dSPE cleanup with a combination of C-18, GCB, and PSA. lcms.cz Similarly, for rice analysis, acidified ethyl acetate and anhydrous sodium sulfate were used for extraction, with a subsequent cleanup using C-18 and PSA for LC-MS/MS analysis. shimadzu.com
The choice of buffering during the extraction step is also a critical adaptation. The two main buffered QuEChERS methods are the AOAC (Association of Official Analytical Chemists) method, which uses acetate buffering, and the EN (European Standard) method, which employs citrate (B86180) buffering. hpst.cz The AOAC method, for example, utilizes 1% acetic acid in acetonitrile for extraction along with anhydrous magnesium sulfate and sodium acetate. hpst.cz In some applications, the dSPE cleanup step may be omitted, with the raw extract being diluted before analysis, which can improve results for certain compounds. d-nb.info
Table 2: Common Adaptations of the QuEChERS Method
| Parameter | Standard Method | Common Adaptations and Examples |
| Extraction Solvent | Acetonitrile. hpst.cz | Ethyl acetate (for less polar compounds), acidified acetonitrile (for labile pesticides). hpst.czresearchgate.net |
| Extraction Salts | Anhydrous MgSO₄ and NaCl. hpst.cz | Acetate buffering (AOAC method), Citrate buffering (EN method). hpst.cz |
| dSPE Sorbents | Primary Secondary Amine (PSA) and C18. nih.gov | Graphitized Carbon Black (GCB) for pigment removal, NH₂ as an alternative to PSA. lcms.cznih.gov |
| Cleanup Step | Dispersive SPE (dSPE). nih.gov | Dilution of the raw extract without dSPE. d-nb.info |
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for separating this compound from other compounds in the prepared sample extract before its detection.
Gas Chromatography (GC) Coupled with Selective Detectors
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like many organophosphate pesticides and their oxon metabolites. gcms.cz In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. gcms.cz For pesticide analysis, GC is often coupled with selective detectors to enhance sensitivity and reduce interference from co-eluting matrix components. gcms.cz
Commonly used selective detectors for organophosphorus compounds include the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD). gcms.cz The FPD is highly selective for sulfur and phosphorus-containing compounds, making it well-suited for the detection of this compound. gcms.cz To prevent false positives, a dual-column system with confirmation on a second column of different polarity is often employed. gcms.cz For instance, a method for analyzing organophosphorus pesticides in fruits and vegetables uses a dual-column system with HP-50+ and HP-1 capillary GC columns. gcms.cz
Table 3: GC Detectors for this compound Analysis
| Detector | Principle of Operation | Selectivity |
| Flame Photometric Detector (FPD) | Measures light emission from phosphorus and sulfur compounds when burned in a hydrogen-rich flame. | High selectivity for sulfur and phosphorus. gcms.cz |
| Nitrogen-Phosphorus Detector (NPD) | A thermionic detector that gives a high response to compounds containing nitrogen and phosphorus. | High selectivity for nitrogen and phosphorus. |
| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative compounds. | Excellent selectivity for halogenated compounds (e.g., organochlorine pesticides). gcms.cz |
Liquid Chromatography (LC) with High-Resolution Separation
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. sielc.comlcms.cz LC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase. sielc.com
For the analysis of this compound, reversed-phase (RP) HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The use of columns with smaller particle sizes (e.g., 1.7 µm in UPLC) can significantly reduce analysis time and improve resolution. eurl-pesticides.eu A study demonstrated the separation of pirimiphos-ethyl (B1678451) using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For compatibility with mass spectrometry, formic acid is often used as a mobile phase additive instead of phosphoric acid. sielc.com
Table 4: LC Columns and Conditions for this compound Analysis
| Column Type | Stationary Phase | Mobile Phase Example | Application Note |
| Newcrom R1 | Special reverse-phase with low silanol (B1196071) activity. sielc.com | Acetonitrile, water, and phosphoric acid (or formic acid for MS). sielc.com | Suitable for reverse-phase HPLC analysis of pirimiphos-ethyl. sielc.com |
| Waters HSS T3 | High-strength silica (B1680970) with a C18 modification. | 10 mM ammonium (B1175870) formate (B1220265) (pH 4) and methanol. eurl-pesticides.eu | Used in a UPLC method for rapid analysis of pesticide residues. eurl-pesticides.eu |
| Zorbax SB-C18 | StableBond C18. | Water and methanol, both with 5 mM ammonium formate and 0.01% formic acid. nih.gov | Employed for the analysis of 127 pesticides by LC-MS/MS in honey. nih.gov |
| Luna C8 | C8 bonded silica. | Isopropanol/ethanol and isopropanol/acetic acid in water. oup.com | Used for the separation of a variety of poisons in veterinary toxicology. oup.com |
Mass Spectrometric Detection and Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. researchgate.net When coupled with chromatographic separation (GC-MS or LC-MS), it provides high selectivity and sensitivity for the detection and identification of compounds like this compound. researchgate.net Tandem mass spectrometry (MS/MS), using instruments like triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) mass spectrometers, offers even greater specificity and is widely used for pesticide residue analysis. d-nb.infolcms.cz
In MS/MS, a precursor ion corresponding to the molecule of interest (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in complex matrices. eurl-pesticides.eu For pirimiphos-ethyl, the transition from a precursor ion of m/z 334.1 to product ions such as m/z 198.1 and m/z 182.1 is often monitored. nih.govulpgc.es
High-resolution mass spectrometry (HRMS), such as that performed on Q-TOF instruments, provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound and aid in its structural elucidation. lcms.cz This capability is particularly valuable for identifying metabolites and transformation products. lcms.cz The electron ionization (EI) mass spectrum of pirimiphos-ethyl shows characteristic fragment ions that can be used for its identification. nist.gov
Table 5: Mass Spectrometric Parameters for Pirimiphos-Ethyl Analysis
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference(s) |
| Pirimiphos-ethyl | ESI+ | 334.1 | 198.1, 182.1 | nih.govulpgc.es |
| Pirimiphos-ethyl | ESI+ | 334.0 | 198.1, 182.2 | oup.com |
| Pirimiphos-ethyl | ESI+ | 333.1 | 168.1 | eurl-pesticides.eu |
| Pirimiphos-ethyl | ESI+ | 334.10 | 198.15 | lcms.czshimadzu.com |
Single and Tandem Mass Spectrometry (MS/MS) for Quantification
Liquid chromatography and gas chromatography coupled with tandem mass spectrometry (LC-MS/MS and GC-MS/MS) are powerful tools for the highly selective and sensitive quantification of this compound in complex matrices. lcms.cz These methods involve chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer.
In tandem mass spectrometry, specific precursor ions of the target analyte are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise. oup.com For pirimiphos-ethyl, precursor and product ions have been identified for its quantification. oup.comresearchgate.net For instance, in one method, the precursor ion for pirimiphos-ethyl was m/z 334.0, with product ions at m/z 198.1 and 182.2. oup.com Another study identified precursor to product ion transitions of 333→163 and 333→168. researchgate.net
The choice between LC-MS/MS and GC-MS/MS often depends on the physicochemical properties of the analyte and the nature of the sample matrix. LC-MS/MS is particularly well-suited for non-volatile or thermally labile compounds, a category that many pesticide metabolites fall into. oup.com
Interactive Table: Tandem Mass Spectrometry Parameters for Pirimiphos-Ethyl
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| Pirimiphos-ethyl | 334.0 | 198.1 | 182.2 | oup.com |
| Pirimiphos-ethyl | 333.0 | 163.0 | 168.0 | researchgate.net |
| Pirimiphos-ethyl | 334.07 | 198.11 | 182.14 | lcms.cz |
| Pirimiphos-ethyl | 318.0 | 166.0 | 180.0 | researchgate.net |
| Pirimiphos-ethyl | 334.1 | 198.1 | 182.1 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of metabolites, including this compound. Unlike tandem mass spectrometry, which targets specific known compounds, HRMS provides high-resolution, accurate mass data that can be used to determine the elemental composition of unknown compounds in a sample. nih.gov This capability is crucial for identifying novel metabolites and degradation products in complex biological and environmental samples.
When coupled with liquid chromatography, LC-HRMS can be used in full-scan mode to acquire data on all ionizable compounds in a sample. nih.gov For metabolite identification, MS2 scans can be performed using an inclusion list to obtain fragmentation spectra for ions of interest. nih.gov The accurate mass measurements and fragmentation patterns are then used to elucidate the structure of potential metabolites. The identity of a metabolite can be confirmed by comparing its mass-to-charge ratio (m/z), retention time, and fragmentation spectrum with those of a commercially available standard. nih.gov
Immunochemical Assays and Biosensor Development
Enzyme-Linked Immunosorbent Assays (ELISAs) are immunochemical methods that offer a high degree of specificity for the detection of target analytes like this compound. jircas.go.jp These assays are based on the highly specific binding between an antibody and its corresponding antigen. jircas.go.jp
In a competitive ELISA format, the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. ELISAs can be highly sensitive, with the potential to detect pesticides at very low concentrations. jircas.go.jp For example, an indirect competitive ELISA developed for the related compound pirimiphos-methyl (B1678452) demonstrated a detection limit of 0.07 ng/mL. nih.gov While this assay showed negligible cross-reactivity with most other organophosphorus pesticides, it did exhibit some cross-reactivity with pirimiphos-ethyl. nih.gov This highlights the potential for developing specific ELISAs for pirimiphos-ethyl and its oxon metabolite.
Cholinesterase-based biosensors represent a promising technology for the rapid detection of organophosphate insecticides, including this compound. nih.govwindows.net These biosensors utilize the inhibitory effect of organophosphates on the enzyme acetylcholinesterase (AChE). windows.net The principle of detection is based on measuring the decrease in AChE activity in the presence of an inhibitor. core.ac.uk
A typical amperometric biosensor consists of an electrode with immobilized AChE. windows.net The enzyme catalyzes the hydrolysis of a substrate, such as acetylthiocholine, producing an electroactive product that generates a measurable current. nih.gov When an organophosphate pesticide is present, it inhibits the enzyme, leading to a decrease in the current, which can be correlated to the pesticide concentration. windows.net
These biosensors can be highly sensitive, with some capable of detecting pesticide levels below 5 µg/kg, which is in line with the stringent maximum residue limits set for infant food by the European Union. nih.gov The development of these biosensors involves optimizing parameters such as enzyme immobilization, substrate concentration, and incubation time to achieve the desired analytical performance. core.ac.uk
Method Validation Parameters and Quality Assurance/Quality Control (QA/QC)
The limits of detection (LOD) and quantification (LOQ) are fundamental performance characteristics of any analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. europa.eu These parameters are crucial for ensuring that a method is sensitive enough for its intended purpose, such as monitoring compliance with regulatory limits.
For pesticide residue analysis, LODs and LOQs are typically determined for each analyte in each sample matrix. europa.eu In multi-residue methods using LC-MS/MS or GC-MS/MS, these limits can be in the low microgram per kilogram (µg/kg) or nanogram per liter (ng/L) range. For example, a multi-residue LC-MS/MS method for pesticides in honey reported LODs ranging from 0.0001 to 0.0004 mg/kg and LOQs from 0.0002 to 0.0008 mg/kg. nih.gov Another study using LC-MS/MS for various poisons in liver samples achieved a typical screening detection limit of ≤10 μg/kg. oup.com For a GC-MS/MS method analyzing pesticides in a medicinal preparation, the LOQ for pirimiphos-ethyl was 0.05 mg/kg. researchgate.net
Interactive Table: Examples of LOD and LOQ for Pirimiphos-Ethyl in Different Methods and Matrices
| Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Honey | 0.0001–0.0004 mg/kg (for various pesticides) | 0.0002–0.0008 mg/kg (for various pesticides) | nih.gov |
| LC-MS/MS | Liver | ≤10 μg/kg (screening limit) | Not Specified | oup.com |
| GC-MS/MS | Daikenchuto (herbal medicine) | Not Specified | 0.05 mg/kg | researchgate.net |
Accuracy, Precision, and Matrix Effects
The accuracy and precision of analytical methods are paramount for the reliable quantification of this compound. Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurement. These parameters are often evaluated through recovery studies and the calculation of relative standard deviation (RSD).
In the analysis of complex matrices, such as food and environmental samples, matrix effects can significantly influence the accuracy and precision of results. Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of co-eluting or co-extracted compounds from the sample matrix. These effects can lead to either signal enhancement or suppression, resulting in underestimation or overestimation of the analyte concentration.
Several studies have investigated the accuracy, precision, and matrix effects associated with the determination of pirimiphos-ethyl and its metabolites, including the oxon form. For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for the analysis of pesticide residues in chenpi (dried tangerine peel) demonstrated good accuracy and precision. The recoveries for pirimiphos-ethyl were reported to be between 86.4% and 104.9% at different spiking levels, with RSDs ranging from 1.8% to 3.8%. nih.gov Another study developing a multi-residue method for fruits and vegetables reported recovery rates for most pesticides, including organophosphates, to be within the acceptable range of 60-120% with RSDs below 20%. jfda-online.com
The use of matrix-matched calibration is a common strategy to compensate for matrix effects. nih.govresearchgate.net This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to mimic the matrix-induced signal alterations observed in the actual samples, thereby improving the accuracy of quantification. researchgate.net
The choice of analytical technique also plays a crucial role. While gas chromatography (GC) is frequently used for pesticide analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly popular, especially for thermally labile or non-volatile compounds. oup.com For pirimiphos-ethyl and its oxon, both GC-MS/MS and LC-MS/MS methods have been developed and validated. oup.comlcms.cz
The complexity of the matrix itself is a major factor influencing the extent of matrix effects. For example, in the analysis of various food commodities, significant matrix-induced signal enhancement has been observed in matrices with high water content like apples and grapes, while strong signal suppression was noted in matrices with high starch/protein or oil content such as spelt kernels and sunflower seeds. researchgate.net Similarly, a study on fruit jam, a difficult matrix, highlighted the importance of a robust analytical system like GC-tandem mass spectrometry to overcome matrix effects. lcms.cz
The following table summarizes recovery and precision data for pirimiphos-ethyl from a study on chenpi, illustrating the performance of a specific analytical method.
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.05 | 86.4 | 1.8 |
| 0.1 | 99.4 | 3.8 |
| 0.2 | 104.9 | 2.6 |
| Data from a study on the analysis of pesticide residues in chenpi using a modified QuEChERS method and GC-MS/MS determination. nih.gov |
Interlaboratory Comparison and Standardization
Interlaboratory comparisons, also known as proficiency tests (PTs), are essential for assessing the performance of different laboratories and the methods they employ. These studies involve distributing a homogeneous and stable test material to multiple laboratories for analysis. The results are then statistically evaluated to determine the consensus value of the analyte concentration and to assess the accuracy of each laboratory's results. eurl-pesticides.eu Participation in proficiency testing is a key element of laboratory quality assurance, helping to identify and correct potential errors in analytical methods or procedures. testqual.com
Standardization of analytical methods is crucial for ensuring the comparability and reliability of data generated by different laboratories over time. Organizations such as the International Organization for Standardization (ISO) and the Collaborative International Pesticides Analytical Council (CIPAC) develop and validate standardized methods through rigorous interlaboratory collaborative trials. who.int For a method to be adopted as an official standard, it typically needs to be tested and validated by multiple laboratories. who.int
For pesticide residue analysis in food and feed, guidance documents from regulatory bodies like the European Commission (e.g., SANTE/12682/2019) provide a framework for method validation and analytical quality control. testqual.com These documents outline the requirements for parameters such as accuracy, precision, linearity, and limits of detection and quantification.
The EU-China-Safe project, a collaboration aimed at improving food safety, highlights the importance of methodology transfer and interlaboratory comparisons in an international context. As part of this project, an analytical method for pesticide residue determination was successfully transferred and verified through an interlaboratory comparison study. euchinasafe.eu
Proficiency tests often include a wide range of pesticides, and organophosphates like pirimiphos-ethyl are frequently part of the target analyte list in these schemes. testqual.com For example, the TestQual 159 proficiency test for pesticides in strawberries included pirimiphos-ethyl among its target analytes. testqual.com The statistical evaluation of PT results, often using z-scores, provides an objective measure of a laboratory's performance. eurl-pesticides.eu
The development of certified reference materials (CRMs) is another critical aspect of standardization. High-purity analytical standards of pirimiphos-ethyl and its metabolites, including this compound, are used to ensure the accuracy and precision of analytical methods. hpc-standards.comsigmaaldrich.com
Future Research Directions and Environmental Management Implications
Development of Predictive Models for Environmental Fate and Ecotoxicity
To better anticipate the environmental behavior and ecological risks of pirimiphos-ethyl-oxon, the development of robust predictive models is a critical area of future research. These models are vital for regulatory bodies and environmental managers in making informed decisions about the parent compound, pirimiphos-ethyl (B1678451). researchgate.netwhiterose.ac.uk
Predictive models for the environmental fate of this compound would concentrate on key processes such as its transformation and degradation, sorption and mobility, and volatility. A significant challenge lies in accurately modeling the formation rate of this compound from its parent compound under diverse environmental conditions. researchgate.netmdpi.com Quantitative structure-activity relationship (QSAR) models are valuable for predicting its sorption to soil and sediment, which is essential for estimating its mobility and potential for groundwater contamination. nih.gov
For ecotoxicity, predictive models aim to forecast adverse effects on non-target organisms. researchgate.net Species Sensitivity Distributions (SSDs) can help in determining protective concentration limits for ecosystems. Toxicokinetic-toxicodynamic (TK-TD) models offer a more mechanistic understanding by simulating the uptake, distribution, metabolism, and excretion of the compound in organisms, linking internal concentrations to toxic effects. researchgate.net A key research goal is to develop models that can reliably extrapolate toxicity data from a limited number of tested species to a broader range of organisms. researchgate.net
Table 1: Key Parameters for Predictive Modeling of this compound
Integrated Omics Approaches for Comprehensive Mechanistic Understanding
Modern research is increasingly utilizing integrated "omics" technologies to gain a more holistic understanding of the toxic mechanisms of this compound. nih.govnih.gov These approaches allow for a broad, system-level investigation of the molecular responses of organisms to chemical exposure. europa.eu
Genomics: Can identify genetic factors that may confer resistance or susceptibility to this compound in different non-target species populations. researchgate.net
Transcriptomics: Reveals which genes are up- or down-regulated in response to exposure, uncovering secondary stress response pathways and metabolic disruptions beyond cholinesterase inhibition.
Proteomics: Identifies changes in protein abundance and modifications, including the target enzyme acetylcholinesterase and other proteins involved in detoxification and cellular repair. nih.govresearchgate.net
Metabolomics: Studies the unique chemical fingerprints of cellular processes, providing sensitive biomarkers of exposure and effect. nih.gov
Integrating data from these omics levels provides a powerful, multi-faceted view of an organism's response to this compound. This comprehensive approach helps to build a detailed network of the molecular events leading to adverse outcomes.
Long-term Monitoring Strategies for this compound in Ecosystems
Effective long-term monitoring is crucial for assessing the real-world environmental concentrations of this compound and for evaluating the efficacy of management or remediation efforts. service.gov.uknih.gov Monitoring strategies must be designed to detect it alongside its parent compound, pirimiphos-ethyl.
A robust long-term monitoring strategy should include:
Strategic selection of monitoring sites: Including agricultural areas where pirimiphos-ethyl is used and downstream aquatic ecosystems.
Analysis of various environmental matrices: Such as water, sediment, soil, and biota to assess bioaccumulation. nih.gov
Use of highly sensitive analytical methods: Like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect low concentrations.
Appropriate frequency and duration of monitoring: With more frequent sampling during periods of high runoff and continuation over multiple years to identify trends. service.gov.uk
Deployment of passive samplers: To obtain time-integrated measurements of bioavailable concentrations in aquatic environments.
The World Health Organization (WHO) provides guidance on monitoring for insecticide resistance in disease vectors, which can inform strategies for tracking the environmental presence of compounds like this compound. who.int
Strategies for Remediation and Mitigation of Environmental Contamination
In instances of environmental contamination with this compound, several remediation and mitigation strategies can be employed. These can be categorized as physical, chemical, and biological methods. nj.govresearchgate.net
Physical Methods: Activated carbon adsorption is a common technique for removing organic contaminants from water. nj.gov
Chemical Methods: Advanced oxidation processes (AOPs), such as ozonation, can rapidly degrade persistent organic pollutants. sci-hub.se
Biological Methods (Bioremediation): This environmentally friendly approach utilizes microorganisms capable of degrading organophosphates. sci-hub.semdpi.comresearchgate.net Research has identified various bacterial and fungal strains that produce enzymes like organophosphorus hydrolases (OPHs) to break down these toxicants. sci-hub.se Constructed wetlands and enzyme-based remediation are other promising biological strategies. mdpi.com
Table 2: Comparison of Remediation Strategies for this compound
Table 3: List of Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
